Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction typically proceeds at elevated temperatures, resulting in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a rapid and efficient method for producing this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antituberculosis agent.
Biology: The compound’s biological activities make it a candidate for various biological studies.
Industry: Its unique chemical properties are useful in material science and other industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies on its mode of action are essential to understand its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine scaffold.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another compound with related biological activities.
Uniqueness
Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-9-5-4-6-10(15-2)13(8)9/h4-7H,3H2,1-2H3 |
InChI Key |
CWZLITIGXILUDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=CC=C2)OC |
Origin of Product |
United States |
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